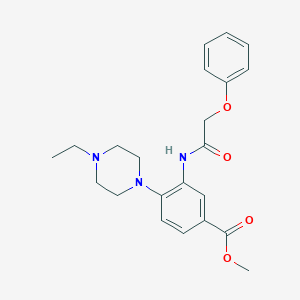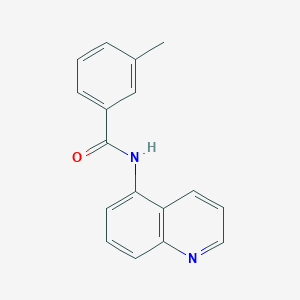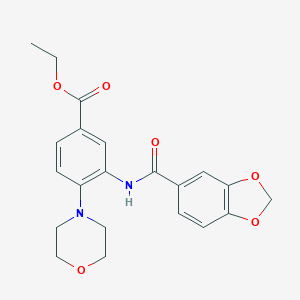
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester, an ethylpiperazine moiety, and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include:
Esterification: The benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl benzoate.
Amidation: The methyl benzoate is then reacted with phenoxyacetyl chloride in the presence of a base to form the phenoxyacetyl amide.
Piperazine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-ethylpiperazin-1-yl)benzoate: A similar compound with a different substitution pattern on the benzoate ring.
1-Ethylpiperazine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
767299-65-0 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-3-24-11-13-25(14-12-24)20-10-9-17(22(27)28-2)15-19(20)23-21(26)16-29-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,23,26) |
InChI Key |
OMXRXGBALYBIIC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B350757.png)
![N-[3-chloro-2-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B350758.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B350799.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B350811.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B350826.png)
![6-Methyl-2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B350828.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B350842.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350851.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B350856.png)
![N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B350861.png)
![5-(4-bromophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B350862.png)
![3,6-dichloro-N-[3-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B350881.png)
